molecular formula C7H5Cl2NO2 B1367136 4-Chloro-2-(chloromethyl)-1-nitrobenzene CAS No. 57750-81-9

4-Chloro-2-(chloromethyl)-1-nitrobenzene

Cat. No.: B1367136
CAS No.: 57750-81-9
M. Wt: 206.02 g/mol
InChI Key: VERWATQGJOEFMQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-1-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene typically involves the nitration of 4-chlorotoluene followed by chlorination. The nitration step introduces the nitro group, and the subsequent chlorination step introduces the chloromethyl group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-1-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of 4-chloro-2-(aminomethyl)-1-nitrobenzene.

    Oxidation: Formation of 4-chloro-2-(carboxymethyl)-1-nitrobenzene.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-1-nitrobenzene depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(chloromethyl)quinazoline: Similar structure with a quinazoline ring instead of a benzene ring.

    4-Chloro-2-methyl-quinazoline: Contains a methyl group instead of a chloromethyl group.

    2-(Chloromethyl)quinoline: Contains a quinoline ring instead of a benzene ring.

Uniqueness

4-Chloro-2-(chloromethyl)-1-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group on the benzene ring

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWATQGJOEFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503821
Record name 4-Chloro-2-(chloromethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57750-81-9
Record name 4-Chloro-2-(chloromethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitrobenzyl alcohol (80 g, 0.42 mol) and triethylamine (64 ml, 0.46 mol) in dichloromethane (840 ml) was added drop wise thionyl chloride (34 ml, 0.46 mol) during a period of 30 min while the internal temperature was kept below 32° C. by cooling with a water bath. The reaction mixture was stirred for 3 h. The solvent was evaporated and the residue was triturated in warm tert-butyl methyl ether (970 ml). The ammonium salts were removed by filtration and the filtrate was concentrated in vacuo to give the title compound (85 g, 99%) as brown oil which was used in the next step without purification. MS m/e: 205 (M+).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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